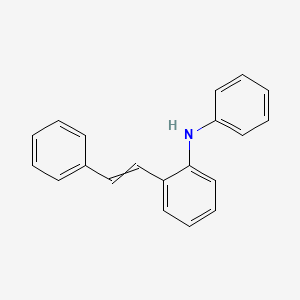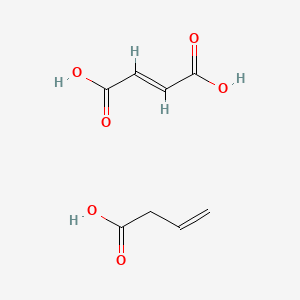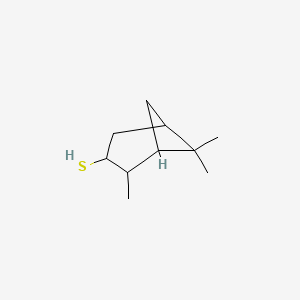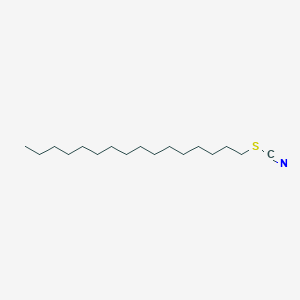
Thiocyanic acid, hexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, hexadecyl ester, also known as hexadecyl thiocyanate, is an organic compound with the chemical formula C_17H_33NS. It is an ester derived from thiocyanic acid and hexadecanol. This compound is part of the thiocyanate family, which includes various esters and salts of thiocyanic acid. Thiocyanates are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiocyanic acid, hexadecyl ester can be synthesized through the esterification of thiocyanic acid with hexadecanol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
HSCN+C16H33OH→C16H33SCN+H2O
In this reaction, thiocyanic acid (HSCN) reacts with hexadecanol (C_16H_33OH) to form hexadecyl thiocyanate (C_16H_33SCN) and water.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, hexadecyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form thiocyanic acid and hexadecanol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thiocyanic acid and hexadecanol.
Oxidation: Hexadecyl sulfoxide or hexadecyl sulfone.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, hexadecyl ester has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Material Science: Utilized in the development of novel materials with specific properties.
Industrial Applications: Employed in the production of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of thiocyanic acid, hexadecyl ester involves its reactivity as an ester and thiocyanate. The compound can undergo hydrolysis to release thiocyanic acid, which can further participate in various biochemical pathways. The thiocyanate group can interact with biological molecules, potentially leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocyanic acid, ethyl ester: An ester with a shorter alkyl chain, used in similar applications but with different physical properties.
Thiocyanic acid, octyl ester: Another ester with an intermediate alkyl chain length, offering a balance between reactivity and stability.
Uniqueness
Thiocyanic acid, hexadecyl ester is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring hydrophobicity and stability, such as in material science and industrial processes.
Eigenschaften
CAS-Nummer |
66143-73-5 |
|---|---|
Molekularformel |
C17H33NS |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
hexadecyl thiocyanate |
InChI |
InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-16H2,1H3 |
InChI-Schlüssel |
OCDDFQZMFBDQKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



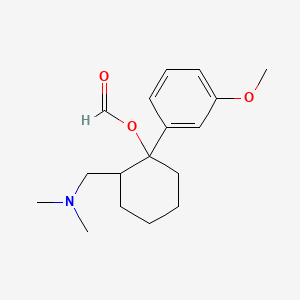
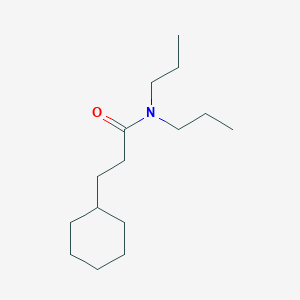


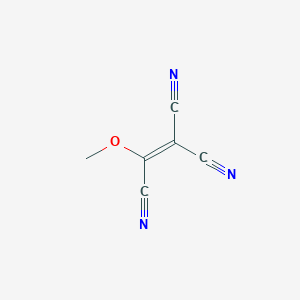
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
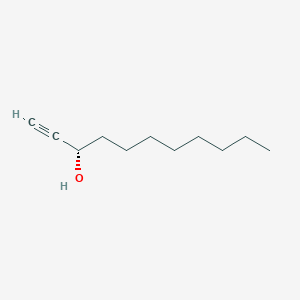

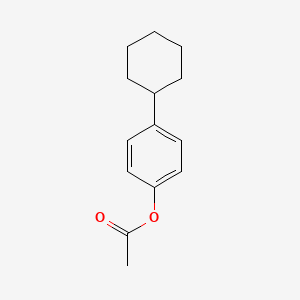
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
